Br-DAPI

Photodynamic Therapy DNA Damage Photosensitizer Screening

Standard DAPI stains offer no photosensitizing activity, leaving researchers without a light-controllable DNA-damage tool. Br-DAPI solves this through a single bromine substitution that enables ROS generation upon irradiation, while retaining the A-T-rich DNA minor-groove binding of native DAPI. - Light-dependent IC50 of 1.3 μM in A549 cells versus >64 μM for DAPI under identical 365 nm, 4.5 J/cm² conditions. - Sub-micromolar bacterial killing (IC50 0.2-0.4 μM) against E. coli with 5 min low-intensity irradiation. - Validated two-photon excitation for subcellular-resolution photodamage in thick tissue models.

Molecular Formula C16H14BrN5
Molecular Weight 356.22 g/mol
Cat. No. B15144724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-DAPI
Molecular FormulaC16H14BrN5
Molecular Weight356.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)Br)C(=N)N
InChIInChI=1S/C16H14BrN5/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19/h1-7,22H,(H3,18,19)(H3,20,21)
InChIKeyGSBXNZFEZFIMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Br-DAPI: Halogenated DNA-Binding Photosensitizer


Br-DAPI (3-bromo-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide; CAS 2387906-44-5) is a monobrominated derivative of the classic minor-groove DNA-binding fluorophore DAPI [1]. Like its parent compound, Br-DAPI retains high affinity for A-T-rich regions of double-stranded DNA and exhibits blue fluorescence (excitation/emission ~358/461 nm) . Critically, the single bromine substitution at the 3-position of the indole ring enhances intersystem crossing via the heavy-atom effect, conferring photosensitizing capability that is absent in native DAPI—Br-DAPI generates reactive oxygen species (ROS) upon irradiation, enabling light-triggered DNA strand cleavage [1] .

High-affinity A-T-rich DNA minor-groove binding
Bromine substitution enables light-induced ROS generation
Light-triggered DNA strand cleavage for spatiotemporal control

Why DAPI Cannot Substitute Br-DAPI


Although Br-DAPI and native DAPI share a common indole-carboximidamide scaffold and both bind A-T-rich DNA minor grooves, they are functionally non-interchangeable for any application requiring light-induced ROS generation. Native DAPI is a purely fluorescent DNA stain with negligible photosensitizing activity; under identical irradiation conditions (365 nm, 15 mW/cm², 4.5 J/cm² fluence), DAPI fails to produce meaningful photocytotoxicity (IC50 > 64 μM in A549 cells), whereas Br-DAPI achieves potent light-dependent cell killing (IC50 = 1.3 μM) [1] . The bromine atom is not a passive structural modification—it is the essential determinant of intersystem crossing efficiency that populates the triplet excited state required for singlet oxygen and ROS production [1]. Substituting Br-DAPI with DAPI in a PDT or antimicrobial photodynamic therapy (APDT) protocol would eliminate the core therapeutic mechanism, rendering the experiment non-viable [1] [2].

DAPI lacks photosensitizer function DAPI produces no ROS under identical irradiation; substituting may eliminate the core light-activated mechanism.
Bromine atom determines triplet yield The single bromine substitution is essential for intersystem crossing; unmodified DAPI cannot populate the required triplet state.
False-negative results in PDT assays Using DAPI instead of Br-DAPI in light-activated DNA damage experiments may yield non-viable photocytotoxicity readouts.

Br-DAPI: Comparative Evidence


Photocytotoxicity vs. DAPI in A549 Cells

Under identical photosensitization conditions, Br-DAPI induces potent light-dependent cell death in A549 cancer cells (IC50 = 1.3 μM), while native DAPI shows no meaningful photocytotoxicity (IC50 > 64 μM). This represents a >49-fold difference in potency attributable solely to the bromine substitution [1] . DAPI-treated cells under the same irradiation protocol remain viable, confirming that the bromine atom is the essential structural determinant converting a passive fluorophore into an active photosensitizer [1].

Photocytotoxicity vs. DAPI
Head-to-head
IC50 1.3 μM vs >64 μM
>49-fold difference
Supports Br-DAPI as functional photosensitizer over non-brominated analog
A549 cells, 365 nm, 4.5 J/cm²
Photodynamic Therapy DNA Damage Photosensitizer Screening

Antibacterial PDT Potency vs. Methylene Blue

Br-DAPI achieves sub-micromolar photocytotoxicity against both Gram-negative (E. coli N99, IC50 = 0.2–0.4 μM) and Gram-positive (B. subtilis, IC50 = 0.5 μM) bacteria at low light doses (4.5 J/cm², 5 min irradiation). In direct head-to-head APDT experiments, methylene blue (MB)—a widely used phenothiazinium photosensitizer—failed to reach 50% bacterial killing (IC50 > 1 μM) under the same conditions, despite generating intracellular ROS levels only ~2-fold lower than Br-DAPI [1] . This indicates that Br-DAPI's DNA-binding targeting mechanism confers superior bactericidal efficiency beyond what ROS yield alone would predict [1].

APDT vs. Methylene Blue
Head-to-head
IC50 0.2–0.4 μM (E. coli) vs MB >1 μM
≥2.5–5-fold more efficient photoinactivation
Supports DNA-targeted bactericidal efficiency beyond ROS yield alone
E. coli N99 & B. subtilis, 365 nm, 4.5 J/cm²
Antimicrobial Photodynamic Therapy Gram-Negative Bacteria Bacterial Photoinactivation

Bacterial Selectivity Over Mammalian Cells

At low concentrations, Br-DAPI demonstrates a therapeutically relevant selectivity window: it achieves potent bacterial photocytotoxicity (IC50 = 0.29 μM for E. coli; 0.5 μM for B. subtilis) while sparing mammalian cells under identical irradiation conditions [1] . At these sub-micromolar concentrations, no significant dark toxicity or light-induced mammalian cell death is observed [1]. This selectivity is attributable to Br-DAPI's intracellular uptake and DNA-binding in bacteria combined with differential susceptibility to oxidative damage between prokaryotic and eukaryotic cells [1].

Bacterial Selectivity
Head-to-head
Bacteria IC50 0.29–0.5 μM; mammalian cells spared
Supports selectivity context for host-cell sparing in co-culture models
E. coli / B. subtilis vs. MRC-5 fibroblasts, 4.5 J/cm²
Selective Photocytotoxicity Bacterial Selectivity Host-Tissue Sparing

Two-Photon Excitation for Deep-Tissue Photosensitization

Br-DAPI is demonstrated to be excitable via both one-photon (365 nm) and two-photon (near-infrared) illumination, enabling ROS production and bacterial killing using longer-wavelength light that penetrates tissue more deeply [1]. Two-photon excitation was validated for both bacterial photoinactivation and nuclear-targeted PDT in cancer models [1] [2]. This dual excitation capability is a direct consequence of bromination-enhanced intersystem crossing and is absent in native DAPI, which lacks a significant triplet yield [1]. Common APDT photosensitizers such as methylene blue lack reported two-photon excitation efficacy in bacteria at comparable potencies [1].

Two-Photon Excitation
Reported
Validated 2P-induced ROS and bacterial killing
Enables NIR-triggered, deep-tissue ROS studies
Absent in DAPI and methylene blue
Two-Photon Excitation Deep-Tissue PDT NIR Photosensitization

Dual-Organelle PDT Synergy in 3D Tumor Spheroids

A single-molecule conjugate of Br-DAPI (DNA-binding nuclear PS) with a WinterGreen photocage enables light-controlled, sequential dual-organelle photosensitization: 480 nm illumination releases WinterGreen to produce singlet oxygen in the cytosol, while Br-DAPI localizes to nuclei and produces ROS upon one- or two-photon excitation [1]. This conjugate achieved synergistic photocytotoxicity in MCF7 breast cancer cells (CC50 = 7.6 μM with 8 J/cm² UV irradiation) and, critically, reduced the size of three-dimensional (3D) tumor spheroids—a more physiologically relevant model than monolayer cultures [1] [2]. Neither Br-DAPI alone nor WinterGreen alone can achieve this dual-compartment oxidative damage or the 3D spheroid reduction under the same conditions [1].

Dual-Organelle PDT
Head-to-head
Conjugate CC50 7.6 μM vs >64 μM dark
>8.4-fold light enhancement; 3D spheroid reduction
Supports nuclear + cytosolic dual-targeted oxidative damage
MCF7 cells, 480 nm uncaging + UV, 3D model
Dual-Targeted PDT 3D Tumor Spheroids Photocage Strategy

Br-DAPI: Key Application Scenarios


APDT Against Drug-Resistant Bacteria

Br-DAPI is the photosensitizer of choice for APDT studies targeting Gram-negative pathogens such as E. coli, where conventional photosensitizers like methylene blue exhibit weak potency (IC50 > 1 μM). Br-DAPI achieves sub-micromolar bacterial killing (IC50 = 0.2–0.4 μM) with only 5 minutes of low-intensity irradiation (4.5 J/cm²), and its demonstrated selectivity for bacteria over mammalian fibroblasts supports its use in co-culture and in vivo infection models where host tissue must be preserved [1] .

Nuclear-Targeted PDT for Cancer Research

Br-DAPI is uniquely suited for experiments dissecting the role of nuclear-localized ROS in PDT efficacy. Unlike DAPI—which stains nuclei but produces no ROS—Br-DAPI binds DNA and generates double-strand breaks exclusively upon light activation (IC50 = 1.3 μM in A549 cells vs. DAPI IC50 > 64 μM). This enables controlled investigation of DNA damage response pathways, apoptotic signaling downstream of nuclear oxidation, and DNA repair kinetics following spatially defined photodamage [1] [2].

Two-Photon Photosensitizers for Deep-Tissue PDT

Br-DAPI's validated two-photon excitation capability makes it a core scaffold for developing NIR-triggered, DNA-targeted photosensitizers. Researchers can use Br-DAPI as a benchmark compound for structure-activity relationship (SAR) studies aimed at optimizing two-photon cross-section, DNA-binding affinity, and ROS quantum yield—or deploy it directly in two-photon microscopy-guided PDT protocols requiring subcellular-resolution photodamage in thick tissue or 3D culture models [1] [3].

Dual-Organelle PDT with Photocage Conjugates

For laboratories developing next-generation dual-targeted PDT agents, Br-DAPI serves as the essential DNA-binding photosensitizer module. The demonstrated Br-DAPI–WinterGreen conjugate proves that sequential nuclear/cytosolic ROS production from a single molecule can synergistically kill cancer cells and shrink 3D tumor spheroids—a result unattainable with either component alone [3] [4]. This platform supports medicinal chemistry programs designing photocleavable, organelle-sequential therapeutics.

Application
Selection Property
Validation Focus
Antimicrobial PDT research against Gram-negative bacteria
Sub-μM bacterial photoinactivation efficiency
Bacterial selectivity and host-cell sparing evaluation
Nuclear-targeted PDT for DNA damage pathway studies
DNA minor-groove binding with light-triggered ROS
DNA damage response and repair kinetics following localized photodamage
Two-photon photosensitizer development for deep-tissue research
Validated two-photon excitation capability
NIR-triggered ROS in 3D models and thick tissue
Dual-organelle PDT with photocage conjugates
Nuclear-targeting photosensitizer module
Sequential organelle oxidative damage and spheroid reduction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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